
The Pharmacokinetic Profile of BI-7273: An In-
Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: BI-7273

Cat. No.: B15570987 Get Quote
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Abstract
BI-7273 is a potent and selective dual inhibitor of the bromodomains of BRD7 and BRD9,

components of the human SWI/SNF chromatin remodeling complex.[1][2] Its favorable

pharmacokinetic properties make it a valuable tool for in vitro and in vivo studies to explore the

biology of these epigenetic targets.[1][2] This technical guide provides a comprehensive

overview of the currently available pharmacokinetic data for BI-7273, including in vitro ADME

parameters and in vivo pharmacokinetic characteristics in mice. Detailed experimental

methodologies, where available, are also presented to aid in the design and interpretation of

future studies.

In Vitro Pharmacokinetic Properties
A summary of the in vitro absorption, distribution, metabolism, and excretion (ADME) properties

of BI-7273 is presented in Table 1.
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Parameter Species/Condition Value Reference

Solubility pH 6.8 >91 µg/mL [3]

LogP 2.0 [3]

Caco-2 Permeability pH 7.4 1.4 x 10⁻⁶ cm/s [3]

Caco-2 Efflux Ratio 26 [3]

Hepatocyte Stability Human
17% of hepatic

clearance
[3]

Mouse
58% of hepatic

clearance
[3]

Rat
7% of hepatic

clearance
[3]

Plasma Protein

Binding
Human 31% [3]

Mouse 44% [3]

Rat 33% [3]

CYP Inhibition CYP3A4 (IC₅₀) >50 µM [3]

CYP2C8 (IC₅₀) >50 µM [3]

CYP2C9 (IC₅₀) >50 µM [3]

CYP2C19 (IC₅₀) >50 µM [3]

CYP2D6 (IC₅₀) >50 µM [3]

Table 1: In Vitro ADME Profile of BI-7273

In Vivo Pharmacokinetic Properties
Pharmacokinetic studies in female BomTac:NMRI-Foxn1nu mice have demonstrated good oral

bioavailability and moderate plasma clearance for BI-7273.[4][5] A summary of the key
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pharmacokinetic parameters following intravenous and oral administration is provided in Table

2.

Parameter Route Dose Value Reference

Clearance (%

QH)
i.v. 5 mg/kg 57 [3]

Mean Residence

Time (MRT)
i.v. 5 mg/kg 0.5 l/kg [3]

Volume of

Distribution (Vss)
i.v. 5 mg/kg 1.6 l/kg [3]

Cmax p.o. 20 mg/kg 2970 nM [3]

tmax p.o. 20 mg/kg 1.7 h [3]

Oral

Bioavailability (F)
p.o. 20 mg/kg 39% [3]

Table 2: In Vivo Pharmacokinetic Parameters of BI-7273 in Mice

Experimental Protocols
In Vitro Assays

Caco-2 Permeability Assay: While the specific details for the BI-7273 experiment are not

provided in the available literature, a general protocol for this assay involves seeding Caco-2

cells on a semi-permeable membrane in a transwell plate. The cells are cultured for

approximately 21 days to form a differentiated and polarized monolayer. The test compound

(BI-7273) is then added to the apical (A) or basolateral (B) side of the monolayer. Samples

are taken from the opposite side at various time points and the concentration of the

compound is measured, typically by LC-MS/MS. The apparent permeability coefficient

(Papp) is calculated to assess the rate of transport across the cell monolayer. The efflux ratio

(Papp(B-A) / Papp(A-B)) is determined to evaluate the potential for active efflux.[3]

Hepatocyte Stability Assay: For the hepatocyte stability assay, cryopreserved hepatocytes

from the relevant species (human, mouse, rat) are typically used. The hepatocytes are
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incubated with BI-7273 at a specific concentration (e.g., 1 µM) at 37°C. Aliquots are taken at

different time points (e.g., 0, 15, 30, 60, 120 minutes) and the reaction is quenched. The

concentration of the remaining parent compound is quantified by LC-MS/MS. The rate of

disappearance of the compound is used to calculate the in vitro intrinsic clearance.[3]

Plasma Protein Binding: The extent of plasma protein binding is commonly determined using

methods such as equilibrium dialysis, ultrafiltration, or ultracentrifugation. In these assays,

BI-7273 is incubated with plasma from the species of interest. The free and protein-bound

fractions of the compound are then separated and the concentration in each fraction is

measured to determine the percentage of protein binding.[3]

CYP Inhibition Assay: The potential of BI-7273 to inhibit major cytochrome P450 (CYP)

enzymes is assessed using human liver microsomes and specific probe substrates for each

CYP isoform. BI-7273 is incubated with the microsomes and a probe substrate, and the

formation of the metabolite is measured. The concentration of BI-7273 that causes 50%

inhibition of the enzyme activity (IC₅₀) is then determined.[3]

In Vivo Pharmacokinetic Study
The in vivo pharmacokinetic study of BI-7273 was conducted in female BomTac:NMRI-

Foxn1nu mice.[4][5]

Dosing:

Intravenous (i.v.) administration: 5 mg/kg

Oral (p.o.) administration: 20 mg/kg and 180 mg/kg[4][5]

Workflow: Following administration of BI-7273, blood samples were collected at various time

points. The concentration of BI-7273 in the plasma was quantified over time to determine the

pharmacokinetic parameters.[4]

Signaling Pathways and Mechanism of Action
BI-7273 exerts its effects through the inhibition of BRD7 and BRD9, which are integral

components of the BAF (SWI/SNF) chromatin remodeling complex. This inhibition disrupts the

normal function of the complex, which plays a crucial role in regulating gene expression.
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BI-7273 Action

BI-7273

BRD7/BRD9

Inhibits

SWI/SNF Complex

Component of

Chromatin Remodeling

Regulates

Gene Expression

Alters

Click to download full resolution via product page

BI-7273 Mechanism of Action

Recent studies have also elucidated a role for BI-7273 in lipid metabolism. It has been shown

to reduce lipid accumulation by downregulating the AKT/mTOR/SREBP1 signaling pathway.
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Effect on Lipid Metabolism
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BI-7273 and Lipid Metabolism

Conclusion
BI-7273 demonstrates a promising pharmacokinetic profile, characterized by good oral

bioavailability and moderate clearance in preclinical species. Its well-defined in vitro ADME

properties and known mechanism of action make it a robust chemical probe for investigating

the biological functions of BRD7 and BRD9. The data summarized in this guide provides a solid

foundation for the design of further preclinical and potentially clinical studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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